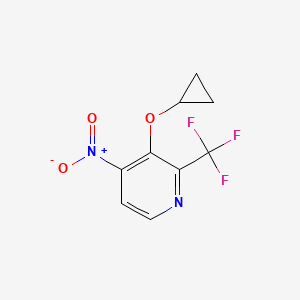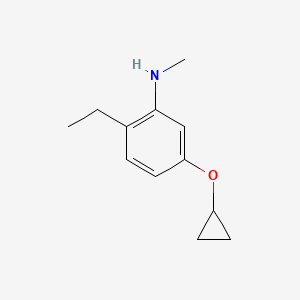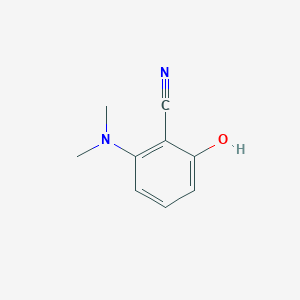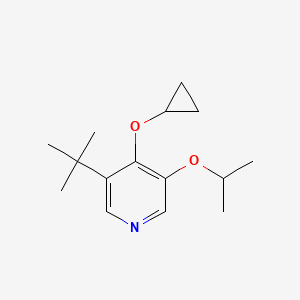
4-Cyclopropoxy-3-iodo-5-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-3-iodo-5-nitropyridine is a heterocyclic compound with the molecular formula C8H7IN2O3 and a molecular weight of 306.06 g/mol It is a derivative of pyridine, characterized by the presence of cyclopropoxy, iodo, and nitro functional groups at the 4th, 3rd, and 5th positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-iodo-5-nitropyridine typically involves multiple steps, starting from pyridine derivatives. One common method involves the nitration of pyridine to introduce the nitro group, followed by iodination and cyclopropoxylation. The nitration step can be carried out using a mixture of fuming nitric acid and concentrated sulfuric acid . The iodination step involves the use of iodine or iodinating agents such as N-iodosuccinimide (NIS) under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance safety and efficiency. Continuous flow systems allow for better control of reaction conditions, minimizing the risk of hot spots and improving product selectivity . This approach is particularly useful for scaling up the production of highly reactive intermediates and final products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropoxy-3-iodo-5-nitropyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through substitution reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The cyclopropoxy group can be oxidized under strong oxidative conditions to form corresponding carbonyl compounds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boron reagents, and bases such as potassium carbonate in an organic solvent like tetrahydrofuran (THF).
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-3-iodo-5-nitropyridine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials with unique electronic or optical properties.
Chemical Biology: It is employed in the study of biological pathways and mechanisms, often as a probe or ligand.
Industrial Chemistry: It is utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-3-iodo-5-nitropyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity . The presence of the nitro group can facilitate interactions with electron-rich sites, while the iodo group can enhance binding affinity through halogen bonding . The cyclopropoxy group may contribute to the compound’s overall stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitropyridine: A simpler nitro-substituted pyridine used as an intermediate in various chemical syntheses.
3-Iodopyridine: An iodinated pyridine derivative used in cross-coupling reactions and as a building block in organic synthesis.
4-Cyclopropoxy-3-nitropyridine: A compound similar to 4-Cyclopropoxy-3-iodo-5-nitropyridine but lacking the iodo group.
Uniqueness
The presence of both iodo and nitro groups allows for versatile chemical modifications, while the cyclopropoxy group enhances its stability and potential biological activity .
Eigenschaften
Molekularformel |
C8H7IN2O3 |
|---|---|
Molekulargewicht |
306.06 g/mol |
IUPAC-Name |
4-cyclopropyloxy-3-iodo-5-nitropyridine |
InChI |
InChI=1S/C8H7IN2O3/c9-6-3-10-4-7(11(12)13)8(6)14-5-1-2-5/h3-5H,1-2H2 |
InChI-Schlüssel |
GJECETCTUGFMAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C=NC=C2[N+](=O)[O-])I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















